REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:6]=[C:7]2[CH2:14][CH2:13][N:12]([CH2:15][CH:16]([F:18])[F:17])[C:8]2=[N:9][C:10]=1[NH2:11])=[O:4].[Li+:19].[OH-].[ClH:21]>C1COCC1.C1(C)C=CC=CC=1>[NH2:11][C:10]1[N:9]=[C:8]2[N:12]([CH2:15][CH:16]([F:18])[F:17])[CH:13]=[CH:14][C:7]2=[N:6][C:5]=1[C:3]([OH:4])=[O:2].[Li+:19].[Cl-:21] |f:1.2,7.8|
|
Name
|
|
Quantity
|
0.749 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at r.t. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 0° C
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=C2C(=N1)N(C=C2)CC(F)F)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Li+].[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |